molecular formula C8H7NO3 B3277812 5-Methoxybenzo[d]isoxazol-3(2H)-one CAS No. 66607-95-2

5-Methoxybenzo[d]isoxazol-3(2H)-one

Cat. No.: B3277812
CAS No.: 66607-95-2
M. Wt: 165.15 g/mol
InChI Key: ZWYKCZNUTOPIQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxybenzo[d]isoxazol-3(2H)-one is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxybenzo[d]isoxazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the isoxazole ring . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxybenzo[d]isoxazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted isoxazole derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxybenzo[d]isoxazol-3(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxybenzo[d]isoxazol-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxybenzo[d]isoxazol-3-amine
  • 2-(5-Methoxybenzo[d]isoxazol-3-yl)acetic acid
  • 5-Methoxybenzoxazole-2-thiol

Uniqueness

5-Methoxybenzo[d]isoxazol-3(2H)-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-methoxy-1,2-benzoxazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)9-12-7/h2-4H,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYKCZNUTOPIQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ONC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methoxybenzo[d]isoxazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Methoxybenzo[d]isoxazol-3(2H)-one
Reactant of Route 3
Reactant of Route 3
5-Methoxybenzo[d]isoxazol-3(2H)-one
Reactant of Route 4
Reactant of Route 4
5-Methoxybenzo[d]isoxazol-3(2H)-one
Reactant of Route 5
Reactant of Route 5
5-Methoxybenzo[d]isoxazol-3(2H)-one
Reactant of Route 6
Reactant of Route 6
5-Methoxybenzo[d]isoxazol-3(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.